N-(3,5-dichlorophenyl)-3-tosylpropanamide
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Overview
Description
N-(3,5-dichlorophenyl)-3-tosylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dichlorophenyl group and a tosyl group attached to a propanamide backbone
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics . This suggests that N-(3,5-dichlorophenyl)-3-tosylpropanamide may also target similar biochemical pathways in bacteria.
Mode of Action
This could potentially disrupt the normal biochemical processes of the target organism, leading to its inhibition or death .
Result of Action
Based on the effects of structurally similar compounds, it is likely that it leads to disruption of normal cellular processes, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-tosylpropanamide typically involves the reaction of 3,5-dichloroaniline with tosyl chloride to form the corresponding tosylated intermediate. This intermediate is then reacted with a suitable propanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at temperatures ranging from 0°C to 60°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Formation of substituted amides or sulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the 3,5-dichlorophenyl group but has a different core structure, leading to distinct biological activities.
3,5-Dichlorobenzamide Derivatives: These compounds have similar structural features but differ in their functional groups and overall reactivity.
Uniqueness
N-(3,5-dichlorophenyl)-3-tosylpropanamide is unique due to its combination of the 3,5-dichlorophenyl group and the tosyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-11-2-4-15(5-3-11)23(21,22)7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRNDFNQOXSSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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